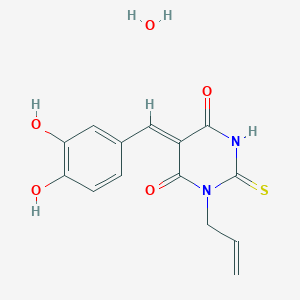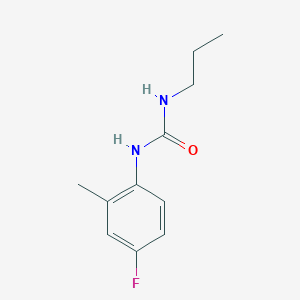![molecular formula C16H18FNO4S B5401328 N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5401328.png)
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide, also known as FLEB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FLEB belongs to the class of sulfonamides, which are widely used in medicine as antibiotics and diuretics. However, FLEB has a distinct chemical structure that sets it apart from other sulfonamides, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in cancer cell proliferation and inflammation. N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. By inhibiting HDACs, N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells. N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. By inhibiting COX-2, N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and oxidative stress. In vivo studies have shown that N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide can inhibit tumor growth and improve survival rates in animal models of cancer. N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has also been shown to modulate the immune system, which may contribute to its anticancer activity.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide is its potential as a novel therapeutic agent for cancer and other diseases. Its distinct chemical structure and mechanism of action make it a promising candidate for further research. However, there are also limitations to using N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide in lab experiments. One limitation is the lack of information on its pharmacokinetics and toxicity. More research is needed to determine the optimal dosage and administration route for N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide, as well as its potential side effects.
Zukünftige Richtungen
There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide. One area of interest is its potential as a combination therapy with other anticancer agents. N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has been shown to enhance the activity of other anticancer agents, such as cisplatin and doxorubicin, making it a potential candidate for combination therapy. Another area of interest is the development of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide analogs with improved pharmacokinetic and toxicity profiles. By modifying the chemical structure of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide, researchers may be able to improve its therapeutic properties and reduce its potential side effects. Finally, more research is needed to determine the potential applications of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide in other diseases, such as inflammatory bowel disease and autoimmune disorders.
Synthesemethoden
The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide involves a multi-step process that starts with the reaction of 4-fluoroacetophenone with ethylamine to produce N-(2-fluorophenethyl)acetamide. This intermediate is then reacted with 3,4-dimethoxybenzenesulfonyl chloride to yield N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide. The synthesis of N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has been optimized to improve yield and purity, making it a feasible option for large-scale production.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One area of interest is its anticancer activity. Studies have shown that N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide can inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide has also been studied for its potential as an anti-inflammatory and antioxidant agent, as well as its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4S/c1-21-15-8-7-14(11-16(15)22-2)23(19,20)18-10-9-12-3-5-13(17)6-4-12/h3-8,11,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRDQPOLOYDTCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-[(4-methyl-1H-imidazol-5-yl)methyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5401258.png)


![7-methyl-2,2-bis(trifluoromethyl)-2,3-dihydro-4H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5401275.png)
![5-amino-3-{1-cyano-2-[4-(4-morpholinyl)phenyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5401287.png)

![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5401301.png)
![4-[(2,4-dimethyl-1H-imidazol-1-yl)methyl]-2-(4-methoxy-2,3-dimethylphenyl)-5-methyl-1,3-oxazole](/img/structure/B5401309.png)
![N-[2-(ethylthio)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5401311.png)
![4-[(3-methylphenyl)acetyl]morpholine](/img/structure/B5401313.png)
![N-benzyl-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5401317.png)
![methyl 1-{[(2-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5401327.png)
![4-[(2-ethoxybenzoyl)amino]-2-hydroxybenzoic acid](/img/structure/B5401336.png)
![N-[2-(acetylamino)ethyl]-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5401342.png)